molecular formula C14H26N2O2 B7989015 Tert-butyl 4-(cyclopropylamino)-4-methylpiperidine-1-carboxylate

Tert-butyl 4-(cyclopropylamino)-4-methylpiperidine-1-carboxylate

Cat. No.: B7989015
M. Wt: 254.37 g/mol
InChI Key: VJWBCKAMSHBOIL-UHFFFAOYSA-N
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Description

Tert-butyl 4-(cyclopropylamino)-4-methylpiperidine-1-carboxylate is a chemical compound that features a tert-butyl group, a cyclopropylamino group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(cyclopropylamino)-4-methylpiperidine-1-carboxylate typically involves the protection of the amine group using a tert-butyl carbamate (Boc) group. The process begins with the reaction of 4-methylpiperidine with tert-butyl chloroformate to form the Boc-protected intermediate. This intermediate is then reacted with cyclopropylamine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(cyclopropylamino)-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Free amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 4-(cyclopropylamino)-4-methylpiperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(cyclopropylamino)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural configuration. The Boc protecting group can be selectively removed under acidic conditions, allowing the free amine to interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(aminomethyl)-4-(cyclopropylamino)piperidine-1-carboxylate
  • Tert-butyl 4-(cyclopropylamino)-4-ethylpiperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(cyclopropylamino)-4-methylpiperidine-1-carboxylate is unique due to the presence of both a cyclopropylamino group and a tert-butyl carbamate protecting group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

tert-butyl 4-(cyclopropylamino)-4-methylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-7-14(4,8-10-16)15-11-5-6-11/h11,15H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWBCKAMSHBOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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